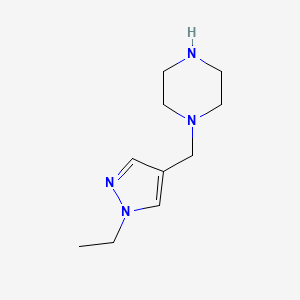

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine

Description

IUPAC Nomenclature and CAS Registry Number Analysis

The compound 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine is systematically named as 1-[(1-ethylpyrazol-4-yl)methyl]piperazine . Its CAS registry number is 957428-63-6 , confirming its identity as a distinct chemical entity. The IUPAC name adheres to the following conventions:

- Pyrazole ring : The numbering prioritizes the substituents, with the ethyl group attached to nitrogen 1 (N1) and the methyl-piperazine linker at carbon 4 (C4).

- Piperazine moiety : The amine group at position 1 of piperazine forms a methylene bridge with the pyrazole ring.

This nomenclature ensures unambiguous identification, particularly when distinguishing from positional isomers or analogs with varying substituents.

Molecular Formula and Mass Spectrometry Characterization

The molecular formula of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine is C₁₀H₁₈N₄ , with a molecular weight of 194.28 g/mol . Mass spectrometry data corroborate this:

| Parameter | Value |

|---|---|

| Monoisotopic Mass | 194.153147 (C₁₀H₁₈N₄) |

| Average Mass | 194.28 g/mol |

A minor discrepancy exists in some sources (e.g., C₁₀H₁₆N₄), likely due to typographical errors. The correct formula aligns with structural data from PubChem and ChemSpider.

Structural Isomerism and Tautomeric Considerations

Structural Isomerism

The compound lacks geometric isomerism due to the rigid pyrazole ring and piperazine backbone. However, positional isomerism could theoretically arise if the ethyl group or methyl-piperazine linker were attached to different positions on the pyrazole ring. For example:

- N1 vs. N2 substitution : The ethyl group’s placement on N1 is critical, as N2 substitution would alter electronic properties and reactivity.

- C3 vs. C4 substitution : The methyl-piperazine linker at C4 ensures specific spatial and electronic interactions, unlike C3 substitution.

Tautomeric Considerations

Pyrazoles exhibit annular prototropic tautomerism between N1 and N2 positions. In this compound:

- Dominant tautomer : The ethyl group on N1 stabilizes the N1H form, reducing tautomerization to N2H.

- Environmental influence : Solvent polarity and temperature may shift the equilibrium, but the ethyl group’s steric and electronic effects likely favor the N1H tautomer.

No experimental data confirm tautomerism for this specific derivative, but theoretical models suggest limited interconversion under standard conditions.

Comparative Analysis with Related Pyrazolylmethyl-piperazine Derivatives

Table 1 compares key structural and physicochemical properties of related compounds:

| Compound | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine | C₁₀H₁₈N₄ | 957428-63-6 | Ethyl at N1, methyl-piperazine at C4 |

| 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | C₁₂H₂₂N₄ | 1004195-30-5 | Additional methyl groups at C3 and C5 |

| 1-[(1H-Pyrazol-4-yl)methyl]piperazine | C₈H₁₄N₄ | 1339352-93-0 | No ethyl group; unsubstituted pyrazole ring |

Key Differences

Electronic Effects :

Steric Considerations :

Synthetic Implications :

Properties

IUPAC Name |

1-[(1-ethylpyrazol-4-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-14-9-10(7-12-14)8-13-5-3-11-4-6-13/h7,9,11H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPIGPMDACSGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine typically involves the reaction of 1-ethyl-1H-pyrazole with piperazine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and piperazine rings have been evaluated for their ability to inhibit bacterial growth. The antimicrobial activity is often assessed using methods such as the disk diffusion method or broth microdilution assays.

A study highlighted that certain piperazine derivatives demonstrated promising activity against various strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Cytotoxic Effects

Research into the cytotoxic properties of piperazine derivatives has shown that they can induce apoptosis in cancer cell lines. For example, a series of piperazinone derivatives were synthesized and tested for cytotoxicity against colon and lung cancer cell lines using MTT assays. The results indicated that some derivatives exhibited significant cytotoxic effects, making them potential candidates for further development as anticancer agents .

Neuropharmacological Effects

Piperazine derivatives, including those with pyrazole substitutions, have been investigated for their neuropharmacological effects. Some studies suggest that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The modulation of serotonin receptors has been a focus area, as compounds targeting these receptors could help manage conditions like anxiety and depression .

Data Tables

| Application Area | Activity Type | Reference |

|---|---|---|

| Antimicrobial Activity | Bacterial Inhibition | |

| Cytotoxic Effects | Cancer Cell Apoptosis | |

| Neuropharmacological Effects | Serotonin Modulation |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study synthesized several piperazine derivatives and tested their antimicrobial activity against standard strains. The results showed that compounds containing the pyrazole moiety had enhanced activity compared to traditional antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Testing

In another investigation, a series of piperazinone derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed that specific structural modifications led to increased potency against cancer cells while maintaining lower toxicity towards normal cells, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine

- 1-(1-Propyl-1H-pyrazol-4-ylmethyl)-piperazine

- 1-(1-Butyl-1H-pyrazol-4-ylmethyl)-piperazine

Uniqueness: 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions.

Biological Activity

Overview

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine is a compound belonging to the class of pyrazole derivatives, recognized for its potential biological activity. Pyrazoles are characterized by a five-membered ring containing two adjacent nitrogen atoms, which contributes to their diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine is C13H18N2, with a molecular weight of approximately 218.30 g/mol. The compound features a piperazine moiety linked to a pyrazole ring, which enhances its bioactivity by facilitating interactions with various proteins and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2 |

| Molecular Weight | 218.30 g/mol |

| Structure | Pyrazole-Piperazine |

Potential Targets

- Acetylcholinesterase : Similar compounds have been reported to interact with this enzyme, which plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft.

- Serotonergic Pathways : Some derivatives exhibit anxiolytic-like activity through modulation of serotonergic pathways, indicating potential applications in treating anxiety disorders .

Cellular Effects

Research indicates that 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine can influence various cell types, including cancer cells. For example, it has been shown to affect the viability of MCF-7 breast cancer cells by modulating signaling pathways related to cell proliferation and apoptosis.

Key Findings:

- MCF-7 Cell Viability : The compound alters signaling pathways involved in cancer cell growth.

- Neuropharmacological Effects : Potential anxiolytic effects suggest involvement in central nervous system disorders .

Study on Anxiolytic Activity

In a study evaluating the anxiolytic-like profile of a structurally similar compound (LQFM008), significant activity was noted involving the serotonergic system and GABAA receptor modulation. This suggests that 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine may exhibit similar properties due to its structural characteristics .

Comparative Analysis with Related Compounds

Q & A

Q. What synthetic strategies are commonly employed for preparing 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine analogues?

Methodological Answer: Synthesis of piperazine derivatives often involves nucleophilic substitution, coupling reactions, or click chemistry. For example, in analogous compounds, the piperazine core is functionalized via alkylation or acylation. A representative method includes:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, as demonstrated for 1-(2-fluorobenzyl)piperazine derivatives (CuSO₄·5H₂O and sodium ascorbate as catalysts, DCM/H₂O solvent system) .

- Alkylation : Reaction of piperazine with alkyl halides or propargyl bromides under basic conditions to introduce substituents (e.g., 1-isopropyl-4-[2-aryl-1-diazenyl]piperazine synthesis) .

- Acylation : Benzoyl chloride derivatives reacting with piperazine in dichloromethane (DCM) with N,N-diisopropylethylamine as a base .

Q. How is structural characterization performed for 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., distinguishing pyrazole and piperazine protons in derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, as used for 1-isopropyl-4-[2-aryl-1-diazenyl]piperazine derivatives .

- X-ray Crystallography : Resolves crystal structures for unambiguous confirmation, though not explicitly cited in the evidence, similar compounds use this method.

Q. What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., compounds evaluated for cytotoxicity in human leukemia cells) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., acetylcholinesterase inhibition studies for piperazine derivatives) .

- Receptor Binding : Radioligand displacement assays to assess affinity for targets like dopamine or serotonin receptors .

Advanced Research Questions

Q. How can substituent optimization on the piperazine ring enhance target selectivity in kinase inhibitors?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., fluorobenzyl groups) to assess impact on binding affinity. For example, 1-(4-fluorobenzyl)piperazine derivatives showed improved tyrosine kinase inhibition due to fluorine’s electronegativity enhancing hydrophobic interactions .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., hydrogen bonds with hinge regions of kinases) .

- Fragment-Based Design : Incorporating fragments like pyrazole or triazole to modulate steric and electronic properties .

Q. How to resolve contradictory data in biological activity profiles of piperazine derivatives?

Methodological Answer:

- Orthogonal Assays : Combine enzymatic assays with cell-based viability tests to confirm target engagement vs. off-target effects .

- Advanced Spectroscopy : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in target proteins upon ligand binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific vs. nonspecific interactions .

Q. What role do molecular dynamics (MD) simulations play in understanding binding interactions?

Methodological Answer:

- Binding Stability Analysis : MD simulations (e.g., GROMACS) assess ligand-protein complex stability over time, identifying critical interactions (e.g., salt bridges with ASP86 in kinase targets) .

- Free Energy Calculations : Use MM/GBSA or MM/PBSA to estimate binding free energies, prioritizing derivatives with favorable ΔG values .

- Solvent Accessibility Studies : Analyze solvent-exposed regions of the ligand to optimize solubility without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.